molecular formula C20H20ClN5O2S B2961334 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1251550-75-0

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2961334
CAS RN: 1251550-75-0
M. Wt: 429.92
InChI Key: JOBNZDAHZDKUSC-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of compounds related to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide involves multi-step reactions starting from substituted acetophenone, triazole, and phenyl isothiocyanate. These compounds exhibit antifungal and plant growth regulating activities. This highlights the potential of these compounds in agricultural applications and as antifungal agents. The structural characterization includes single-crystal X-ray diffraction analysis, demonstrating their molecular framework and stability due to CH···N intermolecular interactions (Li Fa-qian et al., 2005).

Cholinesterase Inhibition and Molecular Docking

Research into N-aryl derivatives of similar compounds has shown moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to neurodegenerative diseases. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease. Molecular docking studies have provided insights into the binding interactions of these compounds, indicating favorable interactions with the enzyme's active sites (N. Riaz et al., 2020).

Antitumor Activity

The synthesis of benzothiazole derivatives bearing different heterocyclic rings has been explored, with in vitro screenings revealing considerable antitumor activity against various human tumor cell lines. This underscores the significance of such compounds in developing new cancer therapies. The structural basis for their activity involves the incorporation of heterocyclic systems that may interact with biological targets in cancer cells, offering pathways for the design of novel anticancer agents (L. Yurttaş et al., 2015).

Antimicrobial Screening

Compounds within this chemical class have been evaluated for their antimicrobial properties, including antibacterial, antifungal, and anti-tuberculosis activities. The incorporation of 1,2,4-triazole and thiophene moieties has been pivotal in enhancing the antimicrobial efficacy of these compounds. The synthesis approach and structural elucidation, including NMR and mass spectrometry, have facilitated the identification of promising antimicrobial agents, which could lead to the development of new treatments for infectious diseases (B. MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c21-14-3-5-16(6-4-14)26-13-18(23-24-26)20(28)25-9-7-15(8-10-25)22-19(27)12-17-2-1-11-29-17/h1-6,11,13,15H,7-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBNZDAHZDKUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

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